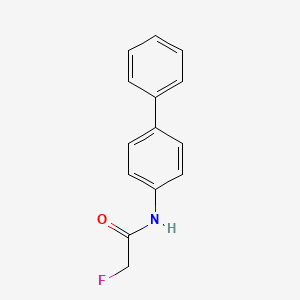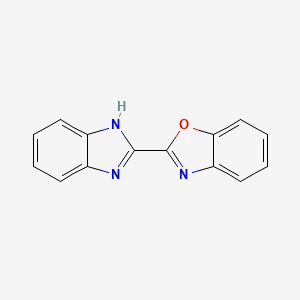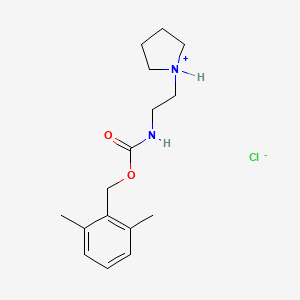
2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates or amines.
Scientific Research Applications
2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors in the nervous system, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl N-(2-pyrrolidinylethyl)carbamate
- 2,6-Dimethylbenzyl N-(2-piperidinylethyl)carbamate
- 2,6-Dimethylbenzyl N-(2-morpholinylethyl)carbamate
Uniqueness
2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylbenzyl group and a pyrrolidinylethyl moiety makes it particularly effective in certain applications, such as enzyme inhibition and receptor modulation.
Properties
CAS No. |
100836-75-7 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-6-5-7-14(2)15(13)12-20-16(19)17-8-11-18-9-3-4-10-18;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
InChI Key |
WPJMLKQEFRMDGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)COC(=O)NCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


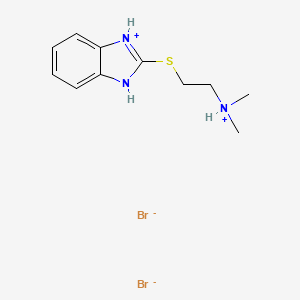
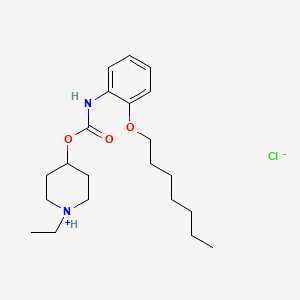
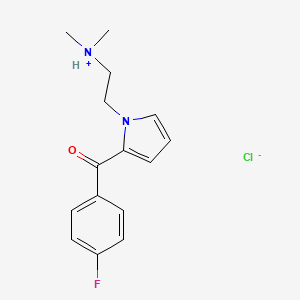
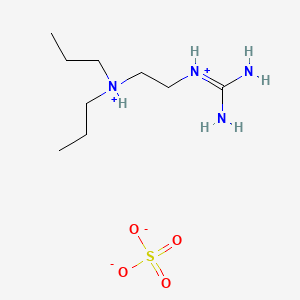
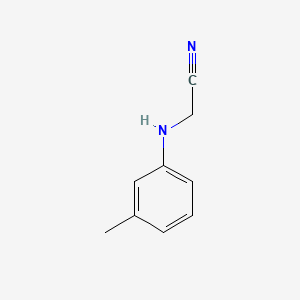
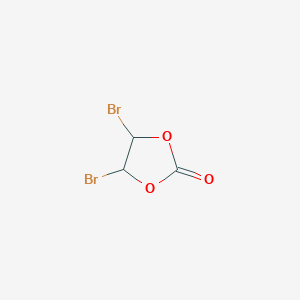

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
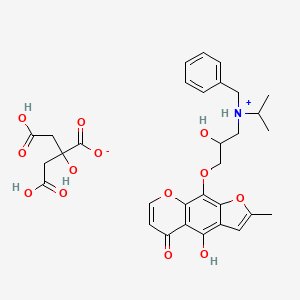
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
